3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a methoxybenzaldehyde core, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorophenoxy group.
Major Products Formed
Oxidation: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The methoxybenzaldehyde core may also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde: Similar structure with a chlorine atom instead of a fluorine atom.
3-Chloro-2-methoxybenzaldehyde: Lacks the fluorophenoxy group but has a similar methoxybenzaldehyde core.
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde: Contains a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVMJTWVLQTIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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